![molecular formula C16H15N3OS2 B2576301 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide CAS No. 392239-69-9](/img/structure/B2576301.png)
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
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Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as ETNA and has been studied for its ability to modulate certain biological pathways. In
Scientific Research Applications
Synthesis and Anti-Parkinson's Activity
A study focused on synthesizing novel derivatives similar to the chemical compound and evaluating their anti-Parkinson's activity through in vitro and in vivo assessments. The research revealed that certain derivatives exhibited significant anti-Parkinson's activity, indicating potential therapeutic applications for Parkinson's disease (S. Gomathy, A. Antony, K. Elango, G. Singh, B. Gowramma, 2012).
Anti-HIV Drug Potential
Another study utilized density functional theory (DFT) to explore the local molecular properties of acetamide derivatives, including compounds structurally related to the subject chemical, as potential anti-HIV drugs. The findings suggest that certain acetamide derivatives could be potent anti-HIV drugs, highlighting the importance of molecular design in developing new therapeutic agents (M. Oftadeh, N. Mahani, M. Hamadanian, 2013).
Anti-HIV Activity of Naphthalene Derivatives
Research into naphthalene derivatives has demonstrated inhibitory activity against HIV-1 and HIV-2 in vitro. This study underscores the potential of naphthalene and thiadiazole-based compounds in developing antiviral agents (Nawar S. Hamad, Nahed H. Al-Haidery, I. A. Al-Masoudi, Mey Sabri, Luma Sabri, N. Al-Masoudi, 2010).
Insecticidal Assessment
A study on the synthesis of innovative heterocycles incorporating a thiadiazole moiety, derived from compounds similar to the subject chemical, assessed their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research points to the potential use of these compounds in developing new insecticidal agents (A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017).
Glutaminase Inhibitors for Cancer Therapy
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural features with the chemical compound of interest, have been synthesized and evaluated as kidney-type glutaminase inhibitors. This study provides insights into designing more potent inhibitors with improved drug-like properties, offering promising avenues for cancer therapy (K. Shukla, D. Ferraris, A. Thomas, M. Stathis, Bridget R Duvall, Greg Delahanty, J. Alt, R. Rais, C. Rojas, P. Gao, Yan Xiang, C. Dang, B. Slusher, T. Tsukamoto, 2012).
properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-2-21-16-19-18-15(22-16)17-14(20)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBGKLOSKHDWFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide |
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